[3-(Pyridin-3-yl)phenyl]methanamine
Overview
Description
“[3-(Pyridin-3-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 g/mol .
Synthesis Analysis
While specific synthesis methods for “[3-(Pyridin-3-yl)phenyl]methanamine” were not found, there are studies on the synthesis of pyrazole derivatives, which are structurally similar . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for “[3-(Pyridin-3-yl)phenyl]methanamine” is 1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2 . The compound consists of a pyridine bound to a phenyl group .Physical And Chemical Properties Analysis
“[3-(Pyridin-3-yl)phenyl]methanamine” has a molecular weight of 184.24 g/mol . It has a topological polar surface area of 38.9 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
Use in Synthesis of Unsymmetrical Pincer Palladacycles
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“[3-(Pyridin-3-yl)phenyl]methanamine” derivatives have been synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles . These were then characterised in the solid state .
Methods of Application or Experimental Procedures
The derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles . 2-Pyridinyl-phenol and -benzyl alcohols were then used as precursors to unsymmetrical PCN pincer palladacycles .
Results or Outcomes
The catalytic applications of these palladacycles show good activity and selectivity . This research provides a greater opportunity to fine-tune catalysis due to the potential hemilability of the ligand and the ability to influence catalytic activity by altering the steric and electronic properties of the donor atoms .
properties
IUPAC Name |
(3-pyridin-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBZNEQDDZADCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyridin-3-yl)phenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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